molecular formula C17H16N2 B14666824 5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole CAS No. 37687-32-4

5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole

Cat. No.: B14666824
CAS No.: 37687-32-4
M. Wt: 248.32 g/mol
InChI Key: CKERKSAMDZOBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole is a heterocyclic compound with a complex structure that includes both pyridine and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole typically involves multi-step organic reactions. One common method includes the condensation of heterocyclic amines with aldehydes or ketones under acidic or basic conditions . Another approach involves the dehydrogenation of imidazolines or the use of alpha halo-ketones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Selenous acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl-containing derivatives, while substitution reactions can introduce various functional groups such as halogens or nitro groups .

Mechanism of Action

The mechanism of action of 5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyridine and carbazole moieties allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

5,11-dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-6,9,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKERKSAMDZOBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN=CC2=C(C3=C1NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726901
Record name 5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37687-32-4
Record name 5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.